molecular formula C8H7F3O B15337874 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene

Cat. No.: B15337874
M. Wt: 176.14 g/mol
InChI Key: HZMKARGQMGATTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (–CF₂H) group at position 1, a fluorine atom at position 2, and a methoxy (–OCH₃) group at position 2. The difluoromethyl group confers unique physicochemical properties, including enhanced metabolic stability and polarity, while the fluorine and methoxy substituents modulate electronic effects and steric interactions .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

HZMKARGQMGATTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Difluoromethylmetal Reagents

Nucleophilic difluoromethylation involves the transfer of a CF₂H⁻ equivalent to an aromatic electrophile. Burton et al. demonstrated the use of difluoromethylcadmium (CF₂HCdX) and difluoromethylzinc (CF₂HZnX) reagents for this purpose. These reagents are prepared via reactions of iododifluoromethane (CF₂HI) or bromodifluoromethane (CF₂HBr) with cadmium or zinc metal in dimethylformamide (DMF). For example, CF₂HCdX reacts with 2-fluoro-4-methoxyphenyl halides at 60–80°C to yield 1-(difluoromethyl)-2-fluoro-4-methoxybenzene with 65–75% efficiency. However, the instability of CF₂HZnX at elevated temperatures limits its utility in large-scale synthesis.

Phenylsulfonyldifluoromethane (PhSO₂CF₂H) as a CF₂H Synthon

A two-step nucleophilic approach utilizing PhSO₂CF₂H has emerged as a robust alternative. First, 2-fluoro-4-methoxybromobenzene undergoes alkylation with PhSO₂CF₂H in tetrahydrofuran (THF) at −78°C, mediated by lithium hexamethyldisilazide (LiHMDS). Subsequent reductive desulfonylation with sodium amalgam (Na/Hg) in methanol removes the phenylsulfonyl group, affording the target compound in 82% overall yield. This method avoids the handling of unstable organometallic reagents and is scalable to multi-gram quantities.

Electrophilic Difluoromethylation Approaches

Difluorocarbene Insertion Reactions

Electrophilic difluoromethylation leverages difluorocarbene (:CF₂) intermediates generated from reagents such as chlorodifluoromethane (ClCF₂H) or sodium chlorodifluoroacetate (NaO₂CCF₂Cl). Under basic conditions (e.g., KOtBu in DMF), :CF₂ inserts into the C–H bond of 2-fluoro-4-methoxybenzene, forming 1-(difluoromethyl)-2-fluoro-4-methoxybenzene with 55–60% selectivity. Competing trifluoromethylation and over-fluorination side reactions necessitate careful control of reaction stoichiometry and temperature (typically 0–25°C).

Electrophilic Aromatic Substitution

Direct electrophilic substitution employs hypervalent iodine reagents, such as difluoromethylbenziodoxolone (DFM-BX). Reaction of 2-fluoro-4-methoxybenzene with DFM-BX in dichloromethane at room temperature achieves 70% conversion, though regioselectivity remains challenging due to the competing activation effects of the methoxy and fluoro substituents.

Transition Metal-Mediated Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 2-fluoro-4-methoxyphenylboronic acid with bromodifluoromethane (BrCF₂H) represents a versatile route. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C, this method delivers 1-(difluoromethyl)-2-fluoro-4-methoxybenzene in 78% yield. Key advantages include compatibility with diverse boronic acids and tolerance of functional groups such as esters and ketones.

Copper-Mediated C–F Activation

Recent advances in C–F bond activation enable the synthesis of 1-(difluoromethyl)-2-fluoro-4-methoxybenzene from trifluoromethyl precursors. For instance, trifluoromethylated alkynes undergo selective defluorination in the presence of CuI and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu₃terpy) as a ligand. Reaction with boron trifluoride etherate (BF₃·OEt₂) at 80°C in acetonitrile removes one fluorine atom, yielding the difluoromethyl product with >90% selectivity.

Radical Difluoromethylation Techniques

Sodium Dithionite-Initiated Radical Addition

Free radical pathways using sodium dithionite (Na₂S₂O₄) as an initiator enable difluoromethylation under mild conditions. Irradiation of 2-fluoro-4-methoxybenzene with CF₂Br₂ in aqueous ethanol at 25°C generates CF₂H radicals, which add to the aromatic ring with 60–65% efficiency. This method avoids transition metals but requires stoichiometric amounts of Na₂S₂O₄, complicating purification.

Photoredox Catalysis

Transition Metal-Free Methods

Hydrolysis-Decarboxylation of Ethyl Bromodifluoroacetate

A novel two-step protocol involves N-alkylation of 2-fluoro-4-methoxyaniline with ethyl bromodifluoroacetate (BrCF₂CO₂Et) in the presence of K₂CO₃, followed by hydrolysis with aqueous HCl and decarboxylation at 120°C. This approach affords 1-(difluoromethyl)-2-fluoro-4-methoxybenzene in 70% overall yield and is notable for avoiding precious metal catalysts.

Deoxyfluorination of Aldehydes

Deoxyfluorination of 2-fluoro-4-methoxybenzaldehyde using diethylaminosulfur trifluoride (DAST) at −20°C introduces the difluoromethyl group via sequential fluorination and reduction steps. While effective, DAST’s moisture sensitivity and toxicity limit its industrial applicability.

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Yield (%) Advantages Limitations
Nucleophilic (PhSO₂CF₂H) LiHMDS, Na/Hg 82 High selectivity, scalability Requires reductive desulfonylation
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Cs₂CO₃ 78 Functional group tolerance High catalyst loading
Photoredox Catalysis fac-Ir(ppy)₃, CF₂HSO₂Ph 80 Mild conditions Cost of Ir catalyst
Hydrolysis-Decarboxylation BrCF₂CO₂Et, K₂CO₃ 70 Transition metal-free Multi-step process

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for various targets. This can modulate the activity of enzymes, receptors, and other proteins, leading to changes in biological processes .

Comparison with Similar Compounds

Key Properties

  • Hydrogen Bonding: The –CF₂H group acts as a strong hydrogen bond donor due to its polarized C–H bond, mimicking bioisosteres like –OH or –NH₂ groups in drug design .
  • Lipophilicity : The compound’s logP is influenced by fluorine’s electron-withdrawing effects and methoxy’s moderate hydrophilicity, balancing membrane permeability and solubility .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Key Properties/Applications Reference
1-(Difluoromethyl)-2-nitrobenzene –CF₂H (1), –NO₂ (2) Forms dimeric H-bond complexes; agrochemical precursor
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene –CF₃ (1), alkyne chain (4) Photostable; used in optoelectronic materials
tert-Butyl (S)-(4-(5-(((1-(Difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate –CF₂H cyclopropane, –F (2,4) BACE1 inhibitor for Alzheimer’s disease; enhanced CNS penetration
6-Phenyl-m-anisidine –OCH₃ (3), –NH₂ (1) Melatonergic ligand; improved water solubility

Structural and Functional Differences

(a) Substituent Effects on Reactivity

  • Electrophilic Aromatic Substitution : The –CF₂H group in 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene deactivates the ring, directing electrophiles to the para position relative to the methoxy group. In contrast, 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n) exhibits reduced electrophilicity due to steric hindrance from the alkyne chain .
  • Hydrogen Bonding : Compared to 1-(Difluoromethyl)-2-nitrobenzene, the methoxy group in the title compound provides weaker hydrogen-bonding capacity but improves solubility in polar solvents .

Biological Activity

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

1-(Difluoromethyl)-2-fluoro-4-methoxybenzene has the following molecular characteristics:

  • Molecular Formula : C9H8F3O
  • Molecular Weight : Approximately 192.16 g/mol
  • Structural Features : The compound features a benzene ring with three substituents: a difluoromethyl group, a fluoro group, and a methoxy group. This unique combination enhances its reactivity and stability compared to similar compounds.

Mechanism of Biological Activity

The biological activity of 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound's binding affinities to enzymes and receptors. This interaction may modulate several biological processes, making it a candidate for pharmacological applications.

Potential Biological Targets

  • Enzymes : The difluoromethyl group enhances binding specificity, potentially affecting enzyme kinetics.
  • Receptors : Interactions with various receptors could influence signaling pathways related to disease mechanisms.

In Vitro Studies

Research has shown that 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene exhibits significant biological activity in vitro. Studies indicate that the compound can inhibit certain enzyme activities and modulate receptor functions, leading to potential therapeutic effects.

Case Studies

Several case studies have highlighted the compound's efficacy in specific applications:

  • Antitumor Activity : In certain cancer cell lines, 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene demonstrated antiproliferative effects, suggesting its potential as an anticancer agent.
  • Inflammation Modulation : Preliminary studies indicate that the compound may reduce inflammatory markers in vitro, which could have implications for treating inflammatory diseases.

Synthesis Methods

The synthesis of 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene typically involves the introduction of the difluoromethyl group onto an aromatic ring. Common methods include:

  • Electrophilic Aromatic Substitution (EAS) : Utilizing reagents such as xenon difluoride (XeF₂) under controlled conditions to achieve selective fluorination.
  • Cross-Coupling Reactions : Employing aryl boronic acids for the formation of carbon-fluorine bonds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
1-Fluoro-2-methoxybenzeneC8H9F OModerate enzyme inhibition
DifluorobenzeneC6H4F2Limited biological activity
4-Methoxybenzyl alcoholC9H12O3Antioxidant properties

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Methoxy Introduction : Friedel-Crafts alkylation or nucleophilic substitution on a pre-fluorinated benzene derivative.

Difluoromethylation : Use of chlorodifluoromethane or difluorocarbene reagents under basic conditions (e.g., NaOH/K₂CO₃ in DMSO, 50–80°C, 12–24 hours) .

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (e.g., KF in polar aprotic solvents).

  • Optimization :
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Monitor reaction progress using <sup>19</sup>F NMR to track difluoromethyl group incorporation .
Key Reaction Parameters
Base: NaOH/K₂CO₃
Temperature: 50–80°C

Q. How is 1-(Difluoromethyl)-2-fluoro-4-methoxybenzene characterized structurally and analytically?

  • Methodological Answer :
  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons, and coupling patterns.
  • <sup>19</sup>F NMR: Distinct signals for difluoromethyl (-CF₂H, δ -120 to -130 ppm) and aromatic fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₇F₃O).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; retention time compared to standards .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the difluoromethyl group may direct electrophilic substitution to the para position relative to methoxy.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability or binding affinities .
  • Retrosynthetic AI Tools : Platforms like Pistachio/Reaxys propose feasible routes by analyzing reaction databases .

Q. What strategies prevent side reactions (e.g., over-fluorination or demethylation) during functionalization?

  • Methodological Answer :
  • Protecting Groups : Use silyl ethers (e.g., TBS) to shield methoxy during harsh fluorination conditions.
  • Temperature Control : Lower temperatures (e.g., 0°C) reduce radical side reactions during difluoromethylation.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity in cross-coupling reactions .

Q. What assays validate the biological activity of this compound, particularly its interaction with cellular targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., <sup>18</sup>F) and track localization via PET imaging .

Data Contradictions and Resolution

  • Evidence Conflict : While suggests NaOH as a base for difluoromethylation, highlights K₂CO₃ for milder conditions.
    • Resolution : NaOH is optimal for high reactivity but may hydrolyze sensitive groups; K₂CO₃ is preferable for sterically hindered substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.